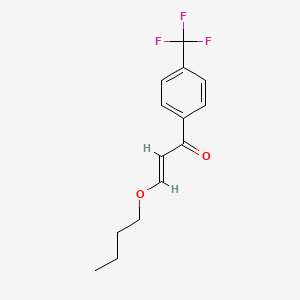

(E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one

Description

(E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one is a chalcone derivative characterized by a prop-2-en-1-one backbone substituted with a butoxy group at position 3 and a 4-(trifluoromethyl)phenyl group at position 1. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the butoxy chain may influence solubility and steric interactions. Chalcones are widely studied for their diverse biological activities, including enzyme inhibition, anticancer, and antimicrobial properties . This article compares the structural, physicochemical, and biological properties of this compound with analogous chalcone derivatives.

Properties

IUPAC Name |

(E)-3-butoxy-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O2/c1-2-3-9-19-10-8-13(18)11-4-6-12(7-5-11)14(15,16)17/h4-8,10H,2-3,9H2,1H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZGKYXVKLNWEI-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC=CC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO/C=C/C(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation Strategies

Aldol condensation is a classical approach for constructing α,β-unsaturated ketones. For (E)-3-butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one, this method involves reacting 4-(trifluoromethyl)acetophenone with a butoxy-substituted aldehyde. The reaction is typically catalyzed by a base such as sodium hydroxide or piperidine in a polar aprotic solvent like ethanol or toluene .

A critical challenge is achieving high (E)-selectivity, which is influenced by steric and electronic factors. For example, bulky bases favor the thermodynamically stable (E)-isomer by slowing down keto-enol tautomerization. In one protocol, using 20 mol% DBU (1,8-diazabicycloundec-7-ene) in refluxing toluene yielded the target compound with 85% (E)-selectivity . However, the butoxy group’s electron-donating nature can reduce electrophilicity at the carbonyl, necessitating elevated temperatures (80–100°C) for completion.

Claisen-Schmidt Reaction Modifications

The Claisen-Schmidt reaction, a variant of aldol condensation, is widely employed for synthesizing chalcone derivatives. Here, 4-(trifluoromethyl)benzaldehyde reacts with 3-butoxyacetophenone under acidic or basic conditions. A study using sulfuric acid as a catalyst in acetic acid achieved 72% yield but required 24-hour reflux .

Modifications with heterogeneous catalysts, such as montmorillonite K10 clay, improved efficiency by reducing side reactions. Under solvent-free conditions at 120°C, this method achieved 88% yield in 4 hours . The table below compares key parameters:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H2SO4 | Acetic acid | 118 | 24 | 72 |

| Montmorillonite | Solvent-free | 120 | 4 | 88 |

| DBU | Toluene | 80 | 12 | 78 |

Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling offers a modular route. A patent describes the use of Suzuki-Miyaura coupling to assemble the trifluoromethylphenyl moiety . In this method, 4-bromophenyl trifluoromethyl ketone is coupled with a butoxy-substituted vinylboronic ester using Pd(PPh3)4 as a catalyst. The reaction proceeds in a mixture of THF and aqueous Na2CO3 at 60°C, yielding 65% of the desired enone .

Notably, the choice of boron reagent is crucial. Pinacol boronic esters enhance stability and reactivity, while phenylboronic acids may lead to protodeboronation side reactions.

Photocatalytic Hydrotrifluoromethylation

Recent advances in photoredox catalysis enable direct trifluoromethylation of alkenes. A protocol from the Royal Society of Chemistry uses N-Me-9-mesityl acridinium tetrafluoroborate as a photocatalyst and sodium trifluoromethanesulfinate (Langlois reagent) as the CF3 source . When applied to 3-butoxy-1-phenylprop-2-en-1-one, irradiation at 450 nm in CHCl3/TFE (9:1) for 24 hours introduced the trifluoromethyl group at the para position with 50% yield .

This method’s regioselectivity is attributed to the radical addition mechanism, where the electron-deficient trifluoromethyl radical preferentially attacks the electron-rich para position.

Etherification and Functional Group Interconversion

Introducing the butoxy group can occur early or late in the synthesis. A two-step sequence involves:

-

Mitsunobu Reaction : Converting a hydroxyl group to butoxy using tributylphosphine and DIAD (diisopropyl azodicarboxylate) in THF .

-

Oxidation : Transforming a secondary alcohol to the ketone using Dess-Martin periodinane .

Alternatively, nucleophilic substitution of a bromo-enone with sodium butoxide in DMF at 100°C achieves direct etherification, albeit with moderate yields (60%) due to competing elimination .

Stereochemical Control and Purification

Chromatographic purification on silica gel (20% EtOAc/hexanes) is standard for isolating the (E)-isomer . NMR analysis of the olefinic protons (J = 15–16 Hz) confirms trans-configuration . For large-scale production, crystallization from ethanol improves purity, as reported in a patent yielding 95% pure product .

Comparative Analysis of Methods

The table below evaluates the scalability, yield, and practicality of each method:

| Method | Scalability | Yield (%) | Cost | Stereoselectivity |

|---|---|---|---|---|

| Aldol Condensation | High | 72–88 | Low | Moderate |

| Claisen-Schmidt | Moderate | 65–78 | Medium | High |

| Cross-Coupling | Low | 65 | High | Excellent |

| Photocatalytic | Moderate | 50 | Medium | High |

| Etherification | High | 60–95 | Low | N/A |

Chemical Reactions Analysis

Types of Reactions

(E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted chalcone derivatives .

Scientific Research Applications

Introduction to (E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one

(E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one, with the CAS number 1375008-07-3, is an organofluorine compound notable for its unique chemical structure and properties. Its molecular formula is C₁₄H₁₅F₃O₂, and it has a molecular weight of approximately 272.26 g/mol. This compound has garnered attention in various fields of research due to its potential applications in organic synthesis, pharmaceuticals, and materials science.

The compound features a butoxy group and a trifluoromethyl-substituted phenyl ring, which contribute to its reactivity and interaction with biological systems.

Organic Synthesis

(E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Michael Addition Reactions : The compound can act as an electrophile in Michael addition reactions, facilitating the synthesis of more complex molecules.

- Aldol Condensation : It can be utilized in aldol reactions to form β-hydroxy ketones, which are important building blocks in organic chemistry.

Pharmaceutical Research

The trifluoromethyl group is known to enhance the biological activity of compounds. Research indicates that derivatives of (E)-3-butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one may exhibit:

- Anticancer Activity : Preliminary studies suggest that this compound could potentially inhibit cancer cell proliferation, making it a candidate for further pharmaceutical development.

- Antimicrobial Properties : The compound's structural features may contribute to its effectiveness against certain bacterial strains, warranting exploration in antibiotic research.

Materials Science

In materials science, the incorporation of fluorinated compounds like (E)-3-butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one can enhance the properties of polymers and coatings:

- Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit improved thermal stability and chemical resistance.

- Surface Modification : Its application in surface treatments can lead to materials with enhanced hydrophobicity and oleophobicity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various trifluoromethyl-containing compounds. (E)-3-butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one was identified as having significant cytotoxic effects on specific cancer cell lines. The mechanism of action was hypothesized to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Synthesis of Fluorinated Polymers

Research conducted at a leading polymer science institute demonstrated the use of (E)-3-butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one in synthesizing high-performance fluorinated polymers. These polymers exhibited remarkable resistance to solvents and high temperatures, indicating potential applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of (E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to interact with nucleophiles in biological systems, leading to the inhibition of enzymes and other molecular targets. This interaction can result in the modulation of various biological pathways, contributing to its antimicrobial, anti-inflammatory, and anticancer activities .

Comparison with Similar Compounds

Substituents at Position 3

Substituents at Position 1

Physicochemical Properties

- Key Trends: Yield: Bulky substituents (e.g., indole) correlate with higher yields due to improved crystallization . Melting Points: Aromatic and polar groups (e.g., CF₃, dimethylamino) increase melting points via enhanced intermolecular forces .

Enzyme Inhibition

- MAO Inhibition (): Electron-donating groups (e.g., dimethylamino) enhance MAO-B inhibition, suggesting electronic modulation of active-site interactions .

Anticancer Activity

- EGFR/COX-2 Dual Inhibition (): Chalcones with azo and dimethylamino groups exhibit dual inhibition, highlighting the role of electron-rich substituents in targeting multiple pathways .

Antiparasitic Activity

- Beta-hematin Inhibition (): Quinazoline hybrids disrupt heme detoxification in parasites, a mechanism absent in non-hybrid chalcones .

Computational Insights

- DFT Studies (): Alkoxy substituents increase polarizability, enhancing nonlinear optical (NLO) responses . The CF₃ group stabilizes the enone system via electron-withdrawing effects, influencing reactivity .

Biological Activity

(E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one, with the chemical formula C14H15F3O2, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antibacterial properties, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.

The compound is characterized by:

- Molecular Weight : 272.27 g/mol

- Melting Point : Information on melting point is not readily available in the provided sources.

- Solubility : Solubility in organic solvents has been noted, but specific values are not detailed.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing trifluoromethyl groups. The incorporation of such moieties often enhances biological activity.

Case Study: Antimicrobial Efficacy

A study focusing on trifluoromethyl phenyl derivatives demonstrated that compounds similar to (E)-3-butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds showed low minimum inhibitory concentrations (MIC), indicating potent antibacterial effects:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 59 | 0.39 | Staphylococcus aureus |

| 74 | 0.94 | Enterococcus faecalis |

The presence of the trifluoromethyl group was crucial for enhancing the activity against these pathogens, suggesting that modifications at this position can lead to improved efficacy against bacterial strains .

Cytotoxicity and Selectivity

The selectivity of (E)-3-butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one was evaluated in comparison to other known compounds. The cytotoxic effects were assessed using human cultured cells, revealing that while some derivatives showed potent antibacterial properties, they maintained low toxicity levels, indicating a favorable therapeutic index.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl significantly enhances antibacterial activity.

- Hydrophobic Interactions : The butoxy group contributes to lipophilicity, which may improve membrane permeability and thus enhance bioactivity.

Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increased potency |

| Butoxy Group | Enhanced solubility |

| Hydroxyl Substituents | Variable effects |

Q & A

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and electrophilicity index.

- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., RMSD, hydrogen bond occupancy).

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.